molecular formula C29H20FN5O3S B11596505 2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 624723-93-9

2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11596505
CAS No.: 624723-93-9
M. Wt: 537.6 g/mol
InChI Key: IGKJDFRWOYKWPX-JLPGSUDCSA-N
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Description

2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolo[3,2-b][1,2,4]triazine ring, and various substituents such as ethoxy, fluorophenyl, and phenyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Introduction of Substituents: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Cyclization: The thiazolo[3,2-b][1,2,4]triazine ring is formed through a cyclization reaction involving the pyrazole intermediate and a suitable thiadiazole precursor.

    Final Assembly: The final compound is assembled through a condensation reaction, where the methylene group is introduced, linking the pyrazole and thiazolo[3,2-b][1,2,4]triazine rings.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions can occur at the pyrazole ring, resulting in the formation of dihydropyrazole derivatives.

    Cyclization: The compound can participate in cyclization reactions, forming additional heterocyclic rings.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and ring systems, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

624723-93-9

Molecular Formula

C29H20FN5O3S

Molecular Weight

537.6 g/mol

IUPAC Name

(2Z)-2-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C29H20FN5O3S/c1-2-38-23-14-13-19(15-22(23)30)25-20(17-34(32-25)21-11-7-4-8-12-21)16-24-28(37)35-29(39-24)31-27(36)26(33-35)18-9-5-3-6-10-18/h3-17H,2H2,1H3/b24-16-

InChI Key

IGKJDFRWOYKWPX-JLPGSUDCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)F

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)F

Origin of Product

United States

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